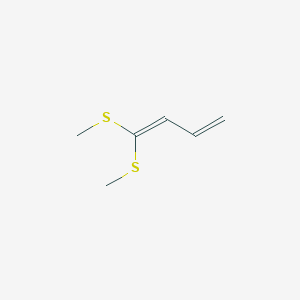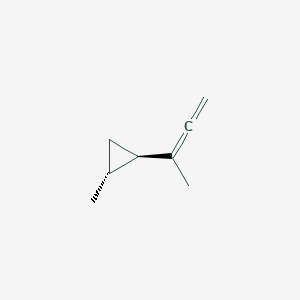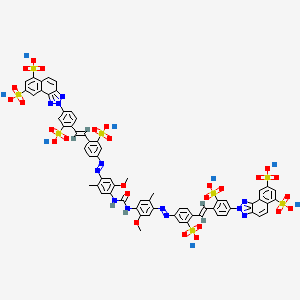
Octasodium 2,2'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its multiple sulfonate groups, which contribute to its solubility in water and its ability to interact with various biological and chemical systems.
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The presence of multiple aromatic rings and azo groups makes it susceptible to oxidation reactions.
Reduction: The azo groups can be reduced to amines under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The sulfonate groups enhance its solubility and facilitate its binding to target molecules. The azo groups can participate in redox reactions, influencing the compound’s activity. The overall mechanism involves the modulation of biochemical pathways and the inhibition or activation of specific proteins .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, octasodium 2,2’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo(2-sulphonato-4,1-phenylene)vinylene-(3-sulphonato-4,1-phenylene)))bis(2H-naphtho(1,2-d)triazole-6,8-disulphonate) stands out due to its unique combination of sulfonate and azo groups. Similar compounds include:
- Tetrasodium 4,4’-[carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis[5-hydroxynaphthalene-2,7-disulphonate]
- 7,7′-(carbonylbis(imino-3,1-phenylenecarbonylimino-3,1-(4-methyl-phenylene)carbonylimino))bis(1-methoxy-naphthalene-3,6-disulfonic acid) tetrasodium salt (NF770)
These compounds share structural similarities but differ in the number and position of functional groups, which influence their chemical properties and applications .
Eigenschaften
CAS-Nummer |
67875-00-7 |
|---|---|
Molekularformel |
C65H42N12Na8O27S8 |
Molekulargewicht |
1863.5 g/mol |
IUPAC-Name |
octasodium;2-[4-[(E)-2-[4-[[4-[[4-[[4-[(E)-2-[4-(6,8-disulfonatobenzo[e]benzotriazol-2-yl)-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]benzo[e]benzotriazole-6,8-disulfonate |
InChI |
InChI=1S/C65H50N12O27S8.8Na/c1-33-21-53(55(103-3)31-51(33)70-68-39-13-9-35(57(23-39)107(85,86)87)5-7-37-11-15-41(25-59(37)109(91,92)93)76-72-49-19-17-45-47(63(49)74-76)27-43(105(79,80)81)29-61(45)111(97,98)99)66-65(78)67-54-22-34(2)52(32-56(54)104-4)71-69-40-14-10-36(58(24-40)108(88,89)90)6-8-38-12-16-42(26-60(38)110(94,95)96)77-73-50-20-18-46-48(64(50)75-77)28-44(106(82,83)84)30-62(46)112(100,101)102;;;;;;;;/h5-32H,1-4H3,(H2,66,67,78)(H,79,80,81)(H,82,83,84)(H,85,86,87)(H,88,89,90)(H,91,92,93)(H,94,95,96)(H,97,98,99)(H,100,101,102);;;;;;;;/q;8*+1/p-8/b7-5+,8-6+,70-68?,71-69?;;;;;;;; |
InChI-Schlüssel |
FVYDOOQOSWGVCW-KLIXKNPYSA-F |
Isomerische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)N4N=C5C6=C(C(=CC(=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC5=N4)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)/C=C/C9=C(C=C(C=C9)N1N=C2C3=C(C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C=CC2=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)N4N=C5C=CC6=C(C5=N4)C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC7=C(C=C(C(=C7)C)N=NC8=CC(=C(C=C8)C=CC9=C(C=C(C=C9)N1N=C2C=CC3=C(C2=N1)C=C(C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])OC.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


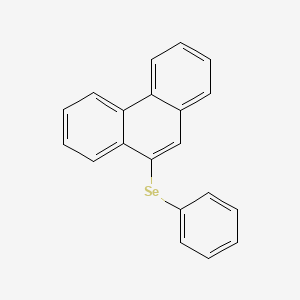
![Carbamic acid, [2-(hexyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14480647.png)
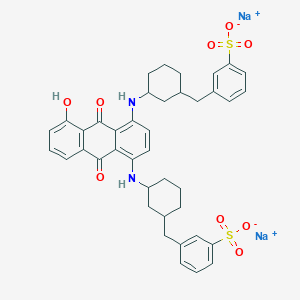
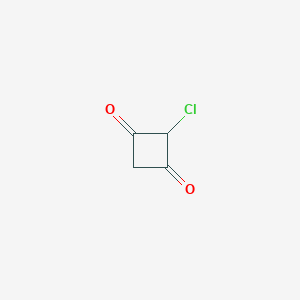

![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)

![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
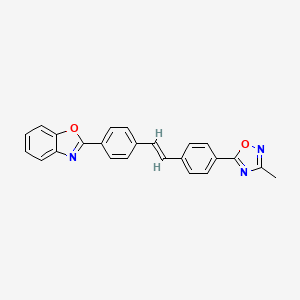
![5,6,7,8-Tetramethoxy-2-[4-(prop-2-en-1-yloxy)phenyl]-4h-chromen-4-one](/img/structure/B14480704.png)
![7,7-Dichloro-1-[(trimethylsilyl)oxy]bicyclo[3.2.0]heptan-6-one](/img/structure/B14480705.png)
